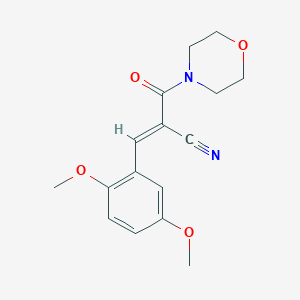![molecular formula C18H24N2O B5738122 N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCH and has been studied extensively for its biological properties.1.0]heptane-7-carbohydrazide.
Wirkmechanismus
The mechanism of action of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit antiviral and antibacterial properties. Additionally, it has been used as a reagent in organic synthesis for the preparation of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide. One of the directions is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to evaluate its toxicity and safety for use in various applications.
Conclusion:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its biological properties and has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, further studies are needed to fully understand its mechanism of action and evaluate its safety for use in various applications.
Synthesemethoden
The synthesis of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of mesityl oxide and bicyclo[4.1.0]hept-2-ene-7-one with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The product is then purified by recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-8-12(2)16(13(3)9-11)10-19-20-18(21)17-14-6-4-5-7-15(14)17/h8-10,14-15,17H,4-7H2,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFHBCFVHMOLS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

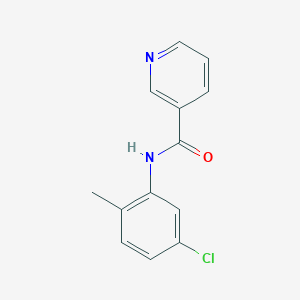
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
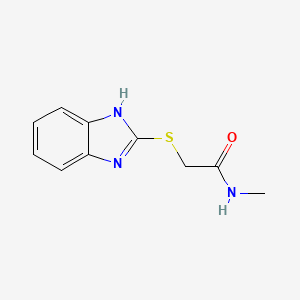

![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
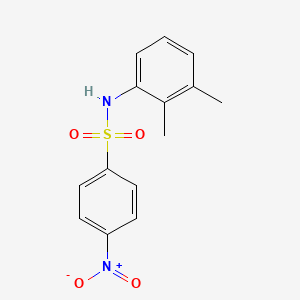
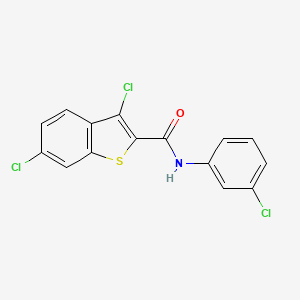

![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
